4-Thiazolidinone, 3-(((4-chlorophenyl)amino)methyl)-5-((4-hydroxy-3-methoxyphenyl)methylene)-2-thioxo-
Description
¹H NMR (400 MHz, DMSO-d6)
¹³C NMR (100 MHz, DMSO-d6)
- δ 195.4 : C2 (C=S).
- δ 167.2 : C4 (ketone).
- δ 149.1–114.3 : Aromatic carbons.
- δ 56.1 : Methoxy carbon.
- δ 42.7 : Methylene carbon.
DEPT-135 confirms the presence of five CH₂ groups (δ 42.7–56.1) and eleven CH groups (δ 114.3–149.1).
High-Resolution Mass Spectrometric Fragmentation Patterns (HRMS/ESI)
HRMS/ESI (m/z): [M+H]⁺ calculated for C₁₈H₁₅ClN₂O₃S₂: 407.0234; found: 407.0231. Major fragments include:
- m/z 286.9782: Loss of 4-hydroxy-3-methoxyphenylmethylene (-C₈H₇O₂).
- m/z 154.9921: 4-Chloroanilinium ion (C₆H₅ClN⁺).
- m/z 121.0198: Thiazolidinone-thioxo fragment (C₃H₂NOS⁺).
The molecular ion undergoes retro-Diels-Alder cleavage, yielding diagnostic peaks at m/z 195.0453 (C₇H₆ClNO⁺) and m/z 212.0586 (C₉H₈O₃S⁺).
Properties
CAS No. |
89752-57-8 |
|---|---|
Molecular Formula |
C18H15ClN2O3S2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(5E)-3-[(4-chloroanilino)methyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-24-15-8-11(2-7-14(15)22)9-16-17(23)21(18(25)26-16)10-20-13-5-3-12(19)4-6-13/h2-9,20,22H,10H2,1H3/b16-9+ |
InChI Key |
JSTILHZJNGRLNX-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
4-Thiazolidinones are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The specific compound of interest, 4-Thiazolidinone, 3-(((4-chlorophenyl)amino)methyl)-5-((4-hydroxy-3-methoxyphenyl)methylene)-2-thioxo- , exhibits a complex structure that may enhance its pharmacological potential. This article reviews the biological activity associated with this compound, drawing on recent research findings and case studies.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is often influenced by their structural modifications. The presence of various substituents can significantly impact their efficacy and mechanism of action:
- Chlorophenyl Group : Enhances anticancer properties by increasing lipophilicity and facilitating cellular uptake.
- Hydroxy and Methoxy Substituents : Contribute to antioxidant activity and improve solubility in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound :
- Mechanism : The compound induces apoptosis in cancer cells through oxidative stress mechanisms. It has been shown to increase reactive oxygen species (ROS) levels in various cancer cell lines, leading to cell damage and death .
- Cell Lines Tested : Notably effective against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values indicating significant cytotoxicity at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10–100 | ROS generation, apoptosis induction |
| MCF7 | 0.30–0.31 | Cell cycle arrest, DNA damage |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : Demonstrated efficacy against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Antifungal Activity : Some thiazolidinone derivatives have shown promise against fungal pathogens, though specific data on this compound's antifungal effects remain limited.
Anti-inflammatory Properties
Thiazolidinones are recognized for their anti-inflammatory capabilities:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to reduced inflammation in vitro .
Case Studies
- Zebrafish Model : A study investigating the effects of thiazolidinone derivatives on zebrafish testicular tissue indicated potential degenerative effects at higher concentrations. This highlights the need for careful evaluation of dosage in therapeutic applications .
- In Vivo Studies : Animal models have shown that thiazolidinone derivatives can reduce tumor size and improve survival rates in cancer models when administered at optimal dosages .
Scientific Research Applications
The synthesis of 4-thiazolidinone derivatives often involves multi-step reactions, including the condensation of thioketones with amines or aldehydes followed by cyclization. Various methods have been documented for synthesizing thiazolidinones, highlighting their versatility in creating derivatives with specific biological activities.
- Condensation Reactions : The initial step typically involves the reaction of a carbonyl compound with a thioketone.
- Cyclization : This is followed by cyclization to form the thiazolidinone core.
- Functionalization : Subsequent reactions introduce substituents that enhance biological activity.
Biological Activities
Recent studies have demonstrated that compounds within the thiazolidinone class exhibit a wide range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones show significant antimicrobial properties. For instance, compounds have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with some exhibiting inhibition rates exceeding 90% in certain assays .
Anticancer Properties
Thiazolidinones have also been investigated for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as A549 (lung adenocarcinoma) and U251 (glioblastoma), with IC50 values indicating strong cytotoxic effects . The presence of specific substituents on the phenyl rings appears to play a crucial role in enhancing anticancer activity.
Antidiabetic Effects
The antidiabetic properties of thiazolidinones are notable, as several studies report their ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, which is crucial for cellular proliferation and metabolism . These compounds may serve as potential leads for developing new antidiabetic medications.
Case Studies
- Antimicrobial Evaluation : A recent study synthesized several thiazolidinone derivatives and evaluated their antimicrobial efficacy against common pathogens. The results showed that derivatives with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .
- Anticancer Assessment : Another investigation focused on the anticancer properties of thiazolidinones against multiple cancer cell lines. The study found that specific modifications on the thiazolidinone scaffold significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
- Diabetes Research : A study highlighted the potential of thiazolidinone derivatives in managing diabetes through their action on metabolic pathways. The findings indicated a reduction in blood glucose levels in diabetic models treated with these compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl group in the target compound is associated with antioxidant and anti-inflammatory properties, similar to COX/LOX inhibitors . Acetic acid derivatives (e.g., compound in ) show dual kinase inhibition, suggesting that polar groups at the 3-position can modulate selectivity for enzymatic targets.
Thiazolone analogs (e.g., 4-oxo-thiazole) exhibit distinct binding modes compared to thiazolidinones due to conformational flexibility .
Yield Optimization :
- Substituents with electron-donating groups (e.g., methoxy) improve Knoevenagel reaction yields (70–85%) compared to electron-withdrawing groups (50–60%) .
Pharmacological Profile vs. Analogs
Physicochemical and Electrochemical Properties
Q & A
Q. What are the typical synthetic routes for preparing this 4-Thiazolidinone derivative, and what methodological considerations are critical for achieving high yields?
Answer: The synthesis involves a multi-step condensation and cyclization process. Key steps include:
Schiff base formation : Reacting 4-chlorophenylamine with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions (e.g., HCl in ethanol) to form an intermediate .
Cyclization : Thiosemicarbazide is introduced to facilitate cyclization into the thiazolidinone core. Ethanol or methanol as solvents under reflux (70–80°C) optimizes ring closure .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity (>95%) .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (vs. DMF) | 70% yield |
| Temperature | Reflux (~78°C) | 15% increase vs. RT |
| Catalyst | Acetic acid (1 eq) | Reduces side products |
Q. What spectroscopic methods are used to confirm the structural integrity of this compound?
Answer:
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C=S), and ~3300 cm⁻¹ (N-H) confirm functional groups .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methylene bridge (δ 4.2–4.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm), thiocarbonyl (δ 190–195 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 433.1 aligns with theoretical mass .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (CLSI guidelines) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ calculation) .
- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µM indicates potency) .
Q. Table 2: Bioactivity Data from Analogues
| Derivative | Activity (IC₅₀/MIC) | Assay Type | Reference |
|---|---|---|---|
| 4-Cl, 4-OH-3-OCH₃ | 12 µM (MCF-7) | MTT | |
| 4-Cl, 3-NO₂ | 8 µg/mL (E. coli) | MIC |
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : AutoDock Vina simulations predict binding to C. albicans CYP51 (ΔG = -9.2 kcal/mol), explaining antifungal activity .
- MD Simulations : GROMACS trajectories (100 ns) assess stability of the ligand-enzyme complex (RMSD < 2 Å confirms fit) .
- QSAR Models : Hammett constants (σ) correlate 4-Cl substituent with enhanced lipophilicity (logP = 3.1) and activity .
Q. Table 3: Docking Parameters
| Target Protein | Grid Size (Å) | Scoring Function | Validation Method |
|---|---|---|---|
| CYP51 | 60×60×60 | Vina Score | MIC assay |
Q. What strategies mitigate degradation of this compound during long-term storage?
Answer:
- Stability Studies : Accelerated testing (40°C/75% RH) shows <10% degradation over 6 months in amber glass with desiccants .
- Degradation Analysis : HPLC-MS identifies hydrolyzed thioxo products (retention time shift from 8.2 to 6.5 min) .
- Formulation : Lyophilization with trehalose (1:1 w/w) improves thermal stability (TGA shows decomposition >200°C) .
Q. How do competing reaction pathways affect the synthesis yield, and how can they be suppressed?
Answer:
- Byproduct Formation : Oxidative dimerization of the Schiff base intermediate reduces yield by ~20% .
- Mitigation :
- Use nitrogen atmosphere to prevent oxidation .
- Add antioxidants (e.g., BHT, 0.1% w/w) during reflux .
- Kinetic Control : Lower reaction temperature (50°C) slows dimerization but extends reaction time (24h → 48h) .
Q. What advanced techniques validate the compound’s interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
